

Technical Guide: DBCO-NHCO-PEG6-amine for Bioconjugation

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Compound of Interest		
Compound Name:	DBCO-NHCO-PEG6-amine	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical properties and applications of **DBCO-NHCO-PEG6-amine**, a bifunctional linker integral to the fields of bioconjugation and drug development. Its unique structure, combining a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and a terminal amine, enables the straightforward and efficient linkage of various molecules to biomolecules through copper-free click chemistry.

Core Molecular Data

The fundamental properties of **DBCO-NHCO-PEG6-amine** are summarized below, providing essential information for its use in experimental design and analysis.

Property	Value	Citations
Molecular Formula	C33H45N3O8	[1][2][3][4][5]
Molecular Weight	~611.7 g/mol	
Synonyms	DBCO-PEG6-amine, DBCO-NH-PEG6-amine	

Note: The exact molecular weight may vary slightly between different sources (e.g., 611.7, 611.73, 611.74 g/mol).



Experimental Protocol: Protein Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol outlines a general procedure for the conjugation of a molecule of interest (e.g., a small molecule drug, fluorescent dye) to an azide-modified protein using **DBCO-NHCO-PEG6-amine** as a linker. This process involves two main stages: 1) Activation of the molecule of interest and its reaction with the amine group of the DBCO-linker, and 2) The copper-free click chemistry reaction between the DBCO-functionalized molecule and the azide-modified protein.

Materials:

- Molecule of interest containing a carboxylic acid group
- DBCO-NHCO-PEG6-amine
- N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
- Azide-modified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH
 7.4)
- Quenching reagent (e.g., Tris buffer or hydroxylamine)
- Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

- Activation of the Molecule of Interest:
 - Dissolve the carboxylic acid-containing molecule of interest, NHS, and EDC in anhydrous
 DMSO or DMF. The molar ratio should be approximately 1:1.2:1.2 (Molecule:EDC:NHS).



- Allow the reaction to proceed at room temperature for 15-60 minutes to form an NHS ester.
- Conjugation of Activated Molecule to DBCO-NHCO-PEG6-amine:
 - Add a solution of DBCO-NHCO-PEG6-amine in anhydrous DMSO to the activated molecule solution. A slight molar excess of the amine linker may be used.
 - Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
- Preparation of Azide-Modified Protein:
 - Ensure the azide-modified protein is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.
- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction:
 - Add the DBCO-functionalized molecule of interest to the azide-modified protein solution. A
 10-20 fold molar excess of the DBCO-reagent to the protein is a common starting point.
 - The final concentration of the organic solvent (DMSO or DMF) should be kept below 10-20% to prevent protein denaturation.
 - Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight.
- Quenching and Purification:
 - Quench any unreacted NHS esters (if purification was not performed after step 2) by adding a quenching buffer.
 - Remove unreacted DBCO-linker and other small molecules from the protein conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
- Characterization:

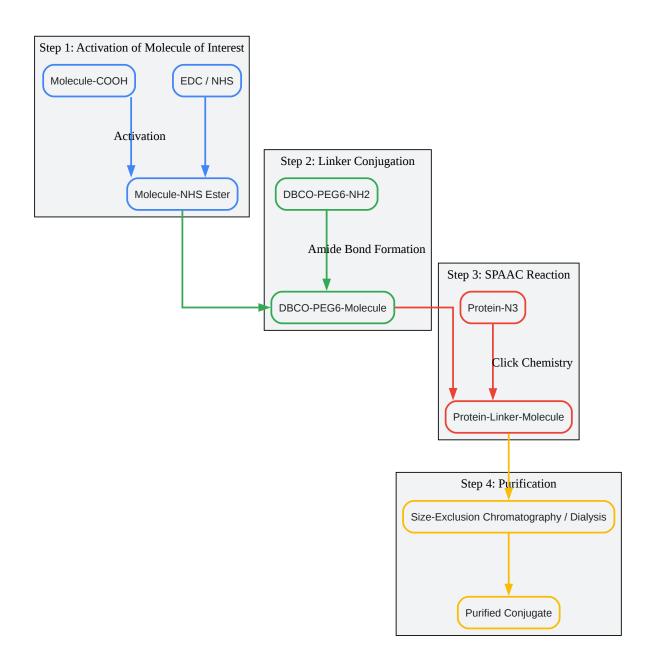


 Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Visualizing the Workflow

The following diagrams illustrate the key chemical reaction and the overall experimental workflow for the bioconjugation process described above.

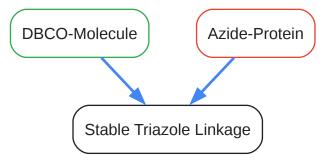




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Caption: Experimental workflow for protein bioconjugation using **DBCO-NHCO-PEG6-amine**.





Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

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Caption: The core reaction of copper-free click chemistry (SPAAC).

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References

- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. bocsci.com [bocsci.com]
- 5. medchemexpress.com [medchemexpress.com]
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